molecular formula C16H14N2O4 B11695979 N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide

N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide

Cat. No.: B11695979
M. Wt: 298.29 g/mol
InChI Key: PGOWOWUIBXTVAN-RQZCQDPDSA-N
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Description

N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. The benzodioxole moiety in its structure adds to its chemical versatility, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The benzodioxole and methoxybenzohydrazide moieties can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The hydrazone linkage may also play a role in binding to biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
  • N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline
  • N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine

Comparison: N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with chloro or diethoxy groups, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets, making it unique for specific applications.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C16H14N2O4/c1-20-13-5-3-12(4-6-13)16(19)18-17-9-11-2-7-14-15(8-11)22-10-21-14/h2-9H,10H2,1H3,(H,18,19)/b17-9+

InChI Key

PGOWOWUIBXTVAN-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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